Methyl 4-(tributylstannyl)thiazole-2-carboxylate
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Overview
Description
Methyl 4-(tributylstannyl)thiazole-2-carboxylate is an organotin compound with the molecular formula C17H31NO2SSn It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tributylstannyl)thiazole-2-carboxylate typically involves the Stille coupling reaction, where a stannylated thiazole is coupled with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tributylstannyl)thiazole-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other groups through nucleophilic substitution.
Coupling Reactions: It can participate in Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium carbonate, to deprotonate intermediates and facilitate reactions.
Inert Atmosphere: To prevent oxidation and degradation of sensitive intermediates.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide would yield an aryl-substituted thiazole derivative .
Scientific Research Applications
Methyl 4-(tributylstannyl)thiazole-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules through coupling reactions.
Medicinal Chemistry: Potentially useful in the development of new pharmaceuticals due to its ability to form diverse thiazole derivatives.
Material Science: Can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(tributylstannyl)thiazole-2-carboxylate in chemical reactions involves the activation of the stannyl group, which facilitates the formation of new carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the stannyl group and the halide, enabling the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
2-Tributylstannylthiazole: Another stannylated thiazole used in similar coupling reactions.
2-Methylthiazole-4-carboxylic acid: A thiazole derivative with different functional groups, used in various organic syntheses.
Properties
IUPAC Name |
methyl 4-tributylstannyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLPCWHWXBIOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO2SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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